5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline

Lipophilicity ADME Physicochemical_profiling

Secure a uniquely differentiated tetrahydroquinoline scaffold that combines 5,7-dichloro substitution with a 6-methyl group to deliver enhanced lipophilicity (XLogP3=3.9) and zero rotatable bonds. This compact (MW 216.10 Da) building block meets CNS MPO criteria for brain-penetrant fragment libraries and offers chemoselective Suzuki-Miyaura cross-coupling through electronically differentiated aryl chlorides at C5 and C7, enabling sequential library synthesis from a single intermediate. Use it as a halogen-bonding control probe versus non-chlorinated 6-methyl-THQ to validate binding hypotheses. Standard lab shipping applies—order now.

Molecular Formula C10H11Cl2N
Molecular Weight 216.11
CAS No. 1909319-30-7
Cat. No. B2562815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline
CAS1909319-30-7
Molecular FormulaC10H11Cl2N
Molecular Weight216.11
Structural Identifiers
SMILESCC1=C(C=C2C(=C1Cl)CCCN2)Cl
InChIInChI=1S/C10H11Cl2N/c1-6-8(11)5-9-7(10(6)12)3-2-4-13-9/h5,13H,2-4H2,1H3
InChIKeyKYIIFQBSUGTHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 1909319-30-7): Sourcing Guide for a Differentiated Tetrahydroquinoline Building Block


5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 1909319-30-7) is a bicyclic tetrahydroquinoline (THQ) scaffold featuring chlorine substituents at positions 5 and 7 and a methyl group at position 6 on the benzene ring. With a molecular formula of C10H11Cl2N and a molecular weight of 216.10 Da, this compound is supplied as a research-grade building block (typical purity ≥95%) by vendors including Enamine (catalog EN300-251990), Biosynth (JBD31930), and Sigma-Aldrich . Its computed physicochemical profile includes an XLogP3 of 3.9, a topological polar surface area of 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and zero rotatable bonds, defining it as a compact, lipophilic fragment suitable for medicinal chemistry elaboration [1]. The compound serves as a versatile intermediate for generating more complex THQ-containing molecules through reactions at the secondary amine and chloro substituents .

Why 5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Close Analogs: A Physicochemical and Structural Rationale


Although several tetrahydroquinoline building blocks are commercially available, 5,7-dichloro-6-methyl-1,2,3,4-tetrahydroquinoline occupies a unique physicochemical space that cannot be replicated by its closest analogs. The presence of the 6-methyl group on the benzene ring distinguishes it from 5,7-dichloro-1,2,3,4-tetrahydroquinoline (MW ~202 Da, LogP ~3.35) , increasing both molecular weight and lipophilicity (LogP ~3.9) [1]. This methyl substitution also creates a differentiated steric and electronic environment that influences downstream reactivity, particularly in electrophilic aromatic substitution and cross-coupling reactions . Conversely, replacing the chlorine atoms with hydrogen (yielding 6-methyl-1,2,3,4-THQ, MW ~147 Da, LogP ~2.9) [2] dramatically reduces lipophilicity and eliminates halogen bonding potential. The combination of 5,7-dichloro and 6-methyl substitution thus yields a scaffold that is simultaneously more lipophilic, more sterically constrained, and chemically distinct from any single-substituent analog, making generic substitution scientifically unsound for structure-activity relationship (SAR) studies or target-oriented synthesis.

5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline: Head-to-Head Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. 5,7-Dichloro-1,2,3,4-tetrahydroquinoline Drives Different ADME and Solubility Profile

The addition of a methyl group at C6 shifts the LogP from 3.35 (5,7-dichloro-1,2,3,4-THQ) to 3.9 (target compound) [1], a ΔLogP of +0.55 units. This ~17% increase in computed lipophilicity predicts measurably lower aqueous solubility and higher membrane permeability for the methyl-substituted scaffold. In fragment-based drug discovery, this LogP difference can alter both target engagement and off-target promiscuity [2].

Lipophilicity ADME Physicochemical_profiling

Differentiated Molecular Weight and Heavy Atom Count vs. 6-Methyl-1,2,3,4-tetrahydroquinoline Impart Distinct Binding Characteristics

Relative to 6-methyl-1,2,3,4-tetrahydroquinoline (MW 147.22 Da, LogP ~2.94, C10H13N), the target compound carries two chlorine atoms that add ~69 Da of molecular weight and increase LogP by ~0.96 units [1][2]. Chlorine atoms at positions 5 and 7 introduce halogen bonding capacity (C–Cl···X interactions) that is entirely absent in the non-chlorinated analog. This combination of higher mass, enhanced lipophilicity, and halogen bonding potential positions the target compound for different protein-ligand interaction profiles [3].

Molecular_recognition Fragment_growth Halogen_bonding

Distinct Steric and Electronic Profile vs. 5-Chloro-6-methyl-1,2,3,4-tetrahydroquinoline Influences Reactivity in Cross-Coupling Reactions

The target compound possesses chlorine atoms at both the 5 and 7 positions, whereas 5-chloro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 103754-12-7, MW 181.67 Da) carries only a single chlorine at position 5 [1]. The second chlorine at position 7 provides an additional site for orthogonal chemical elaboration (e.g., sequential Suzuki-Miyaura or Buchwald-Hartwig couplings) [2]. This enables differential functionalization strategies that are not possible with the mono-chloro analog, where both diversification steps would need to compete for a single reactive center.

Synthetic_methodology Cross-coupling SAR

Zero Rotatable Bonds and Low TPSA Confer Rigidity Advantage for Fragment-Based Drug Design vs. More Flexible THQ Analogs

The target compound has zero rotatable bonds and a topological polar surface area (TPSA) of only 12 Ų [1]. In contrast, N-substituted tetrahydroquinoline analogs (e.g., 1-(chloroacetyl)-6-methyl-1,2,3,4-THQ, CAS 57368-83-9) introduce rotatable bonds and higher TPSA through amide linkages . The zero rotatable bond count translates to minimal conformational entropy loss upon binding, which can enhance ligand efficiency in fragment-based screening. The extremely low TPSA (12 Ų) also predicts high passive membrane permeability, positioning this scaffold favorably for CNS-targeted fragment libraries [2].

Fragment-based_drug_discovery Ligand_efficiency Conformational_restriction

Evidence-Backed Application Scenarios for 5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 1909319-30-7)


CNS-Targeted Fragment Library Design Using a Rigid, Lipophilic, Halogenated Scaffold

With a TPSA of 12 Ų, zero rotatable bonds, and XLogP3 of 3.9, this compound satisfies key CNS MPO criteria for brain-penetrant fragments [1]. Its two chlorine substituents provide halogen bonding opportunities, which can be exploited for initial fragment hit identification against CNS targets such as GPCRs and ion channels. Researchers building fragment libraries for neurodegenerative or psychiatric indications can use this scaffold as a chlorine-decorated, methyl-substituted building block that offers a distinct chemotype from the more polar, non-chlorinated 6-methyl-THQ (LogP ~2.9) [2].

Sequential Diversification for Parallel Library Synthesis via Chemoselective Cross-Coupling

The presence of two electronically differentiated aryl chlorides at positions 5 and 7 enables sequential cross-coupling strategies [3]. The C5 chlorine (para to the ring-junction carbon adjacent to the nitrogen) is expected to be more electron-deficient than the C7 chlorine, allowing chemoselective Suzuki-Miyaura coupling at C5 followed by C7 functionalization. This orthogonal reactivity pattern supports the generation of diverse compound libraries from a single building block, a capacity unavailable with the mono-chloro 5-chloro-6-methyl-THQ analog [4].

Medicinal Chemistry SAR Exploration of Halogen Bonding Contributions to Target Engagement

The dichloro substitution pattern at C5 and C7 provides two halogen bond donor sites, whereas the non-chlorinated 6-methyl-THQ offers none [5]. Systematic comparison of target compound activity vs. 6-methyl-THQ in biochemical or biophysical assays can isolate the contribution of halogen bonding to binding affinity, as described by Wilcken et al. [6]. This makes the compound a valuable control probe in SAR studies aimed at validating halogen bonding hypotheses in lead optimization.

Quote Request

Request a Quote for 5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.